
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5
Overview
Description
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 is a deuterated analog of the chiral 1,3-dioxolane derivative. Its molecular formula is C₆D₅H₇O₃, with a molecular weight of 137.19 g/mol (non-deuterated form: 132.16 g/mol). The compound is characterized by five deuterium atoms replacing hydrogen at specific positions, as indicated by its SMILES notation: [2H]C([2H])(O)C1([2H])OC(C)(C)OC1([2H])[2H] . It is primarily used as a stable isotope-labeled standard in analytical chemistry and pharmaceutical research, particularly for metabolic tracing or NMR studies. The non-deuterated parent compound (CAS 100-79-8) is a chiral diol protecting group and intermediate in asymmetric synthesis .
Preparation Methods
Solvent-Free Synthesis Using Deuterated Reagents
The solvent-free method, adapted from the synthesis of the non-deuterated analog, employs deuterated starting materials to achieve direct incorporation of deuterium during ketal formation .
Reaction Pathway
-
Deuterated Glycerol Preparation :
Glycerol-d8 serves as the primary substrate, where hydroxyl groups are partially or fully deuterated. -
Ketalization :
Reacting glycerol-d8 with 2,2-propanal dimethyl acetal in the presence of p-toluenesulfonic acid (p-TsOH) under solvent-free conditions at 68–72°C yields the intermediate (R,S)-2,2-dimethyl-1,3-dioxolane-4-methanol-d5. -
Byproduct Removal :
Methanol-d4, a byproduct, is continuously removed via distillation, driving the reaction to completion.
Key Data :
Parameter | Value |
---|---|
Yield | 99.3% (intermediate) |
Deuterium Purity | >98% (confirmed via MS) |
Reaction Time | 2–6 hours |
Advantages :
-
Eliminates solvent waste, aligning with green chemistry principles.
-
High atom economy due to minimal byproducts.
Enzymatic Resolution of Racemic Mixtures with Deuterium Incorporation
This method resolves racemic 2,2-dimethyl-1,3-dioxolane-4-methanol into enantiomers while introducing deuterium at specific positions .
Procedure
-
Racemic Synthesis :
The non-deuterated racemic mixture is synthesized via acid-catalyzed ketalization of glycerol. -
Enzymatic Hydrolysis :
Rhizopus oryzae lipase in BES buffer (pH 7.2) selectively hydrolyzes the (R)-enantiomer, leaving the (S)-enantiomer intact. -
Deuteration :
The resolved enantiomers are treated with sodium borodeuteride (NaBD4) in deuterated methanol (CD3OD), introducing deuterium at the hydroxymethyl group.
Key Data :
Parameter | Value |
---|---|
Enzymatic Selectivity | >90% enantiomeric excess |
Deuteration Efficiency | 95–98% (per position) |
Overall Yield | 73–78% |
Advantages :
-
Enables stereoselective deuteration.
-
Compatible with scalable biocatalytic processes.
Post-Synthesis Deuteration via Sodium Borodeuteride Reduction
Deuterium is introduced post-synthesis by reducing a precursor carbonyl group with NaBD4 .
Steps
-
Synthesis of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde :
Oxidation of 2,2-dimethyl-1,3-dioxolane-4-methanol using aluminum isopropoxide in acetone yields the aldehyde derivative. -
Deuterium Reduction :
The aldehyde is reduced with NaBD4 in tetrahydrofuran-d8, replacing the aldehyde proton with deuterium.
Key Data :
Parameter | Value |
---|---|
Reduction Efficiency | >98% |
Isotopic Purity | 99.5% (confirmed via NMR) |
Reaction Time | 13 hours |
Advantages :
-
Precise control over deuterium placement.
-
High isotopic purity achievable.
Comparative Analysis of Methods
Method | Yield | Deuterium Specificity | Scalability | Cost Efficiency |
---|---|---|---|---|
Solvent-Free Synthesis | 99.3% | Moderate | High | High |
Enzymatic Resolution | 73–78% | High | Moderate | Moderate |
Post-Synthesis Deuteration | 85–90% | Very High | Low | Low |
Critical Considerations :
-
Solvent-Free Synthesis is optimal for bulk production but requires access to deuterated glycerol.
-
Enzymatic Resolution suits applications requiring enantiopure deuterated compounds but involves multi-step purification.
-
Post-Synthesis Deuteration offers positional specificity but is limited by the cost of NaBD4.
Scientific Research Applications
Applications in Organic Synthesis
1. Precursor for Other Compounds
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 serves as a precursor for various chemical syntheses. It can be utilized to prepare:
- (R)-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane
- (S)-Glyceraldehyde acetonide
These derivatives are significant in the synthesis of complex organic molecules and pharmaceuticals .
2. Chiral Building Block
This compound is valuable as a chiral building block in asymmetric synthesis. Its stereochemical properties allow for the production of enantiomerically pure compounds, which are essential in drug development .
Solvent Development
Recent studies have highlighted the potential of this compound as a bio-based solvent. Traditional solvents often pose sustainability and toxicity challenges; therefore, developing safer alternatives is crucial. For instance:
- Methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate has been proposed as a green solvent derived from glycerol. This compound demonstrates favorable solubility parameters and low toxicity, making it an attractive candidate for various applications .
Pharmaceutical Applications
1. Therapeutic Uses
The compound's derivatives have been studied for their potential therapeutic uses. For example:
- Compounds derived from this compound may inhibit key inflammatory markers such as VCAM-1 and ICAM-1, which are involved in chronic inflammatory diseases like rheumatoid arthritis and asthma .
2. Drug Formulation
Its properties make it suitable for use as a formulation excipient in drug delivery systems. The ability to create stable formulations with this compound enhances the bioavailability of active pharmaceutical ingredients .
Case Studies
Mechanism of Action
The mechanism of action of (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 primarily involves its role as a deuterated compound. Deuterium atoms exhibit different nuclear properties compared to hydrogen, which affects the compound’s behavior in NMR spectroscopy and other analytical techniques. The presence of deuterium can influence reaction kinetics, isotope effects, and molecular interactions, making it a valuable tool in research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Non-Deuterated Enantiomers
The R and S enantiomers of the non-deuterated compound exhibit distinct stereochemical properties:
- (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (CAS 14347-78-5): Boiling point = 345.70 K (1 kPa), specific rotation [α]²⁰D = −80 (c 1, CHCl₃) .
- (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (CAS 22323-82-6): Used in chiral derivatization for Mosher ester analysis, enabling enantiomeric purity determination .
Key Differences :
- The deuterated version (-d5 ) has a higher molecular weight (137.19 vs. 132.16) and altered vibrational modes (IR/NMR) due to isotopic substitution .
- Deuterated compounds generally exhibit slower metabolic degradation, making them valuable in pharmacokinetic studies .
Substituted 1,3-Dioxolane Derivatives
Table 1: Structural and Functional Comparison
Notable Trends:
- Antimicrobial Activity: Derivatives with aromatic substituents (e.g., hydroxyphenyl) show broad-spectrum antibacterial/antifungal activity, unlike the deuterated methanol compound, which lacks direct bioactive data .
- Synthetic Utility : Alkynyl or bromoalkyl derivatives (e.g., 4-(((5-bromopentyl)oxy)methyl) ) serve as intermediates in drug discovery, highlighting the versatility of the 1,3-dioxolane scaffold .
Physicochemical Properties
Spectroscopic Data
- Deuterated Compound : Deuterium substitution shifts ¹H-NMR peaks (e.g., C-D bonds appear as singlets) and reduces IR absorption intensity in O-H/D regions .
- Non-Deuterated Enantiomers: ¹H-NMR of (R) -enantiomer shows distinct splitting patterns (e.g., δ 4.75–4.81 ppm for dioxolane protons) .
Thermal Stability
- The R -enantiomer has a boiling point of 345.70 K (1 kPa), while deuterated analogs may exhibit marginally higher values due to increased molecular mass .
Chiral Analysis
- This compound is used in Mosher ester derivatization to assign absolute configurations. For example, diastereomers of its non-deuterated form show distinct ¹H-NMR shifts (Δδ = 0.1–0.3 ppm) when reacted with MTPA chloride .
Isotopic Labeling
- The deuterated compound’s stability in polar solvents (e.g., methanol, ethyl acetate) makes it suitable for LC-MS quantification without solvent interference .
Biological Activity
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5, a deuterated derivative of 2,2-Dimethyl-1,3-dioxolane-4-methanol, has garnered attention in pharmacological research due to its unique isotopic labeling. This compound is characterized by its molecular formula and a molecular weight of approximately 137.189 g/mol. The incorporation of deuterium is believed to influence the pharmacokinetic properties and metabolic pathways of the compound, making it a subject of interest in drug development and biological activity studies.
Property | Value |
---|---|
CAS Number | 74300-14-4 |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 188.5 °C at 760 mmHg |
Flash Point | 80.0 °C |
LogP | 0.06 |
Vapour Pressure | 0.2 ± 0.7 mmHg at 25°C |
Biological Activity Overview
The biological activity of this compound is primarily studied in the context of its pharmacological effects and potential therapeutic applications. Research indicates that deuterated compounds can exhibit altered metabolic stability and reduced toxicity compared to their non-deuterated counterparts.
Pharmacokinetics
Deuteration has been shown to enhance the pharmacokinetic profiles of drugs by:
- Improving metabolic stability : Deuterated drugs often resist enzymatic degradation.
- Modulating half-life : The presence of deuterium can lead to longer half-lives in circulation.
Russak et al. (2019) discuss the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals, emphasizing that such modifications can result in significant changes in drug behavior within biological systems .
Case Study 1: Anti-infective Properties
Research has indicated that this compound exhibits anti-infective properties. In vitro studies have shown effectiveness against various pathogens, including:
- HIV
- Influenza Virus
- Dengue Virus
These findings suggest potential applications in developing antiviral therapies.
Case Study 2: Metabolic Pathways
Studies have explored how this compound interacts with metabolic enzymes. The compound's structure allows it to participate in various biochemical pathways, influencing:
- Cell cycle regulation
- Apoptosis mechanisms
The compound's role in these pathways was highlighted in research focusing on its influence on signaling cascades like the MAPK/ERK pathway and PI3K/Akt/mTOR signaling .
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Enhanced Stability : Deuterated compounds showed improved stability against metabolic degradation.
- Altered Bioavailability : Studies demonstrated differences in absorption rates compared to non-deuterated analogs.
- Potential Therapeutic Applications : The compound's effectiveness against viral infections suggests it may serve as a lead candidate for further drug development.
Q & A
Basic Questions
Q. How is (R,S)-2,2-dimethyl-1,3-dioxolane-4-methanol-d5 synthesized, and what deuterium labeling strategies are employed?
The deuterated form is typically synthesized via isotopic exchange or by using deuterated precursors. For example, the (S)-enantiomer of the non-deuterated compound is synthesized from glycerol derivatives through acetalization with acetone, as seen in solketal production . Deuterated analogs (e.g., d5) may involve substituting hydrogen atoms at specific positions with deuterium during precursor synthesis, often using deuterated solvents or reagents. Evidence of deuterated analogs is observed in compounds like diphenyl-d5-methyl alcohol, where isotopic purity (98 atom% D) is critical .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : Proton NMR (e.g., 1H-NMR in CDCl3 at δ 4.25–1.35 ppm) confirms structural integrity and stereochemistry .
- DRIFT Spectroscopy : Used to monitor reaction intermediates and catalyst interactions during acetalization, particularly in glycerol-derived syntheses .
- Optical Rotation : Specific rotation values (e.g., [α]D = −3.3° in CHCl3) verify enantiomeric purity .
Q. What safety protocols are essential when handling this compound?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Conduct reactions in fume hoods for volatile intermediates.
- Segregate waste and use professional disposal services for deuterated byproducts .
Advanced Questions
Q. How can enantiomeric resolution of (R)- and (S)-isomers be achieved during synthesis?
Chiral chromatography or kinetic resolution using enantioselective catalysts is employed. For example, the (S)-enantiomer is synthesized via Mitsunobu reactions or enzymatic catalysis, with optical rotation ([α]D) used to confirm purity . Advanced methods include chiral auxiliary strategies, such as using (R)-p-toluenesulfonate derivatives to control stereochemistry .
Q. What mechanistic role does this compound play in glycerol acetalization, and how are byproducts minimized?
The compound (solketal) forms via acid-catalyzed cyclization of glycerol with acetone. Byproduct formation (e.g., 6-membered DMDO) is minimized by optimizing reaction conditions (temperature, catalyst loading) and using statistical tools like Statgraphics Centurion for experimental design . DRIFT spectroscopy helps identify adsorbed intermediates on catalysts to refine selectivity .
Q. How does deuterium substitution (d5) impact reaction kinetics or isotopic tracing studies?
Deuterium labeling alters bond strength (C-D vs. C-H), slowing reaction rates (kinetic isotope effect). This is exploited in mechanistic studies to trace hydrogen/deuterium transfer pathways. For example, deuterated methanol derivatives are used to study metabolic or catalytic pathways without interference from natural abundance hydrogen .
Q. How should researchers resolve contradictory NMR data across studies?
Discrepancies in NMR shifts (e.g., δ 4.25 vs. δ 3.53–3.37 for adjacent protons) may arise from solvent effects, concentration, or impurities. Cross-validate with computational chemistry (DFT calculations) and replicate experiments under standardized conditions (solvent, temperature) .
Q. What strategies optimize synthetic yields while avoiding racemization?
Properties
IUPAC Name |
dideuterio-(4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/i3D2,4D2,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVYQYLELCKWAN-ZDGANNJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(O1)(C)C)([2H])C([2H])([2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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